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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323

A Spectroscopic Journey: From Mesitylene to
3,5-Dimethyl-4-nitrobenzoic Acid

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the precise characterization of molecules at
each stage of a reaction sequence is paramount. Spectroscopic techniques serve as the
cornerstone of this analytical process, providing an in-depth look at the molecular structure and
confirming the successful transformation of functional groups. This guide offers a
comprehensive spectroscopic comparison of 3,5-dimethyl-4-nitrobenzoic acid and its
precursors, mesitylene and 3,5-dimethylbenzoic acid. By examining the infrared (IR), nuclear
magnetic resonance (NMR), and mass spectrometry (MS) data at each synthetic step, we can
elucidate the causal relationships between structural modifications and their spectral
signatures. This analysis provides a self-validating framework for the synthesis, ensuring the
identity and purity of the target compound.

The Synthetic Pathway: A Visual Overview

The synthesis of 3,5-dimethyl-4-nitrobenzoic acid from mesitylene is a two-step process. The
first involves the oxidation of one of the methyl groups of mesitylene to a carboxylic acid,
yielding 3,5-dimethylbenzoic acid. The subsequent step is the regioselective nitration of the
aromatic ring to introduce a nitro group at the 4-position.
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Caption: Synthetic route from Mesitylene to 3,5-Dimethyl-4-nitrobenzoic Acid.

Spectroscopic Comparison: Unveiling Molecular
Transformations

The following sections provide a detailed comparison of the spectroscopic data for each
compound in the synthetic pathway. The analysis highlights the key diagnostic peaks and shifts
that confirm the progression of the reaction.

Mesitylene (1,3,5-Trimethylbenzene)

Mesitylene is a highly symmetrical aromatic hydrocarbon, a feature that is clearly reflected in its

relatively simple spectra.

Table 1: Spectroscopic Data for Mesitylene

Spectroscopic Technique Key Features and Observations

~3030 cm~t (aromatic C-H stretch), ~2975-2845
FT-IR (neat) cm~1 (aliphatic C-H stretch), ~1600, 1500 cm™1
(aromatic C=C stretch).[1][2]

4 ~6.8 ppm (s, 3H, Ar-H), & ~2.3 ppm (s, 9H, -

1H NMR (CDCls) CHs).[3][4][5][6]

0 ~137 ppm (Ar-C, substituted), 6 ~127 ppm

13C NMR (CDCI
(CDCl) (Ar-C, unsubstituted), & ~21 ppm (-CHs).[7]

Mass Spec. (El) m/z 120 (M™*), 105 ([M-CHs]*, base peak).[8][9]

Analysis:
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The FT-IR spectrum of mesitylene clearly shows the characteristic absorptions for both
aromatic and aliphatic C-H bonds. The absence of significant peaks in the hydroxyl or carbonyl
regions confirms its hydrocarbon nature.[1]

The *H NMR spectrum is remarkably simple due to the molecule's high symmetry. The three
aromatic protons are chemically equivalent and thus appear as a single peak (singlet) at
approximately 6.8 ppm. Similarly, the nine protons of the three methyl groups are also
equivalent, giving rise to another singlet at around 2.3 ppm. The 1:3 integration ratio of these
two peaks corresponds to the ratio of aromatic to methyl protons.[3][4][5]

The 13C NMR spectrum further corroborates this symmetry, displaying only three distinct
signals. The signal around 137 ppm corresponds to the three equivalent aromatic carbons
bonded to the methyl groups, the signal at approximately 127 ppm is from the three equivalent
aromatic carbons bonded to hydrogen, and the peak around 21 ppm represents the three
equivalent methyl carbons.[7]

In the mass spectrum, the molecular ion peak (M*) appears at m/z 120, corresponding to the
molecular weight of mesitylene. The most abundant peak (base peak) is observed at m/z 105,
which results from the loss of a methyl radical ([M-CHs]*), a stable benzylic carbocation.[8]

3,5-Dimethylbenzoic Acid

The oxidation of a methyl group to a carboxylic acid introduces significant changes in the
spectroscopic features.

Table 2: Spectroscopic Data for 3,5-Dimethylbenzoic Acid
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Spectroscopic Technique Key Features and Observations

~3300-2500 cm~1 (broad, O-H stretch), ~1700-
1680 cm~1 (strong, C=0 stretch), ~3050 cm~1
(aromatic C-H stretch), ~2950 cm~1 (aliphatic C-
H stretch).[10][11]

FT-IR (KBr pellet)

0 ~11-13 ppm (s, 1H, -COOH), & ~7.7 ppm (s,
1H NMR (CDCIs) 2H, Ar-H), 6 ~7.2 ppm (s, 1H, Ar-H), d ~2.4 ppm
(s, 6H, -CHs).[12]

0 ~172 ppm (-COOH), 6 ~138 ppm (Ar-C,
13C NMR (CDCIls) substituted), & ~134 ppm (Ar-C), & ~129 ppm
(Ar-C), 6 ~128 ppm (Ar-C), 6 ~21 ppm (-CHs).

m/z 150 (M*), 135 ([M-OH]*), 105 ([M-

Mass Spec. (El) COOH]*).[13]

Analysis:

The most dramatic change in the FT-IR spectrum is the appearance of a very broad absorption
band in the region of 3300-2500 cm~1, characteristic of the O-H stretching of a carboxylic acid
dimer, and a strong, sharp peak between 1700-1680 cm~! corresponding to the C=0 stretch.
[10][11] These two features are definitive proof of the successful oxidation of the methyl group.

The *H NMR spectrum shows a new, highly deshielded singlet between 11-13 ppm, which is
characteristic of the acidic proton of the carboxylic acid group. The symmetry of the molecule is
reduced compared to mesitylene, resulting in two distinct signals for the aromatic protons: a
singlet for the two protons ortho to the carboxylic acid and another singlet for the proton para to
it. The six protons of the two methyl groups remain equivalent and appear as a singlet.

The 13C NMR spectrum reflects the introduction of the carboxyl group with a new signal in the
highly deshielded region of ~172 ppm. The aromatic region now shows more signals due to the
reduced symmetry.

The mass spectrum shows the molecular ion peak at m/z 150. Key fragmentation patterns
include the loss of a hydroxyl radical (m/z 135) and the loss of the entire carboxyl group as a
radical (m/z 105).[13]
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3,5-Dimethyl-4-nitrobenzoic Acid

The final nitration step introduces an electron-withdrawing nitro group, which further influences
the spectroscopic properties.

Table 3: Spectroscopic Data for 3,5-Dimethyl-4-nitrobenzoic Acid

Spectroscopic Technique Key Features and Observations

~3300-2500 cm~1 (broad, O-H stretch), ~1700
FT-IR (KBr pellet cm~1 (strong, C=0 stretch), ~1530 cm™1
- r pelle
P (asymmetric NO:z stretch), ~1350 cm™t

(symmetric NO:z stretch).

0 ~13.5 ppm (s, 1H, -COOH), 6 ~7.9 ppm (s,

1H NMR (DMSO-d
( °) oH, Ar-H), & ~2.3 ppm (s, 6H, -CHs).

0 ~166 ppm (-COOH), 6 ~150 ppm (Ar-C-NO2),
13C NMR (DMSO-de) 0 ~138 ppm (Ar-C), 6 ~132 ppm (Ar-C), 5 ~128
ppm (Ar-C), & ~16 ppm (-CHs).

m/z 195 (M*), 178 ([M-OH]*), 150 ([M-NOz]*),

Mass Spec. (El
pec. (ED 133 ([M-NO2-OH]*).

Analysis:

In the FT-IR spectrum, in addition to the characteristic carboxylic acid bands, two new strong
absorptions appear at approximately 1530 cm~t and 1350 cm~1, corresponding to the
asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are
definitive indicators of a successful nitration.

The *H NMR spectrum shows a downfield shift of the aromatic protons due to the electron-
withdrawing nature of the nitro group. The two remaining aromatic protons are now chemically
equivalent due to the symmetrical placement of the nitro group and appear as a single singlet.

The 3C NMR spectrum will show a new signal for the carbon atom attached to the nitro group,
typically in the range of 140-150 ppm. The other aromatic carbon signals will also be shifted
due to the electronic effects of the new substituent.
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The mass spectrum will display the molecular ion peak at m/z 195. Characteristic fragmentation
will involve the loss of the nitro group (M-46) and the hydroxyl group from the carboxylic acid
(M-17).

Experimental Protocols

A self-validating experimental protocol includes clear steps and checkpoints to monitor the
reaction's progress and assess the purity of the product.

Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene

This protocol is adapted from established oxidation procedures of alkylbenzenes.
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Reaction Setup

[Combine Mesitylene, KMnOa, water, and a phase transfer catalyst in a round-bottom ﬂask)

Reaction

G—Ieat the mixture to reflux. Monitor the disappearance of the purple KMnOa4 coloa

4 )

Work-up
y

@001 the reaction and filter off the MnO2 precipitate)

:

@cidify the filtrate with concentrated HCI to precipitate the produca

:

@ollect the white precipitate by vacuum filtration and wash with cold watea
- J

Purification & Analysis

E{ecrystallize the crude product from an appropriate solvent (e.g., ethanol/watera

:

@btain melting point and spectroscopic data (IR, NMR) to confirm identity and purity.
- /

Click to download full resolution via product page

Caption: Experimental workflow for the oxidation of Mesitylene.

Detailed Steps:
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« In a round-bottom flask equipped with a reflux condenser, combine mesitylene (1
equivalent), potassium permanganate (KMnOa, 3 equivalents), water, and a catalytic amount
of a phase transfer catalyst (e.g., tetrabutylammonium bromide).

o Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be
monitored by the disappearance of the characteristic purple color of the permanganate ion.

 After the reaction is complete (typically several hours), cool the mixture to room temperature
and filter to remove the brown manganese dioxide (MnO:z) precipitate.

o Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid
(HCI) until no more white precipitate forms.

o Collect the crude 3,5-dimethylbenzoic acid by vacuum filtration and wash the solid with cold
water.

» Purify the product by recrystallization from a suitable solvent system, such as ethanol-water.

e Dry the purified crystals and characterize by melting point and spectroscopic methods (FT-IR
and 'H NMR) to confirm the structure and assess purity.

Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid from 3,5-
Dimethylbenzoic Acid

This protocol is a standard electrophilic aromatic substitution (nitration) procedure.[14][15][16]
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Reaction Setup
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Caption: Experimental workflow for the nitration of 3,5-Dimethylbenzoic Acid.

Detailed Steps:

e In aflask immersed in an ice-salt bath, carefully dissolve 3,5-dimethylbenzoic acid in
concentrated sulfuric acid.
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 In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to
concentrated sulfuric acid, keeping the mixture cool in an ice bath.

» Slowly add the cold nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid,
ensuring the reaction temperature does not exceed 10°C.

 After the addition is complete, allow the reaction to stir at room temperature for a specified
time, monitoring the progress by thin-layer chromatography (TLC).

» Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

o Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water
until the washings are neutral.

» Purify the crude 3,5-dimethyl-4-nitrobenzoic acid by recrystallization from a suitable
solvent, such as aqueous ethanol.

e Dry the purified product and confirm its identity and purity through melting point
determination and spectroscopic analysis (FT-IR and *H NMR).

Conclusion

The spectroscopic comparison of 3,5-dimethyl-4-nitrobenzoic acid and its precursors
provides a clear and instructive example of how these analytical techniques can be used to
follow the course of a chemical synthesis. Each functional group transformation results in
distinct and predictable changes in the IR, NMR, and mass spectra, offering a robust method
for reaction monitoring and product characterization. For researchers in drug development and
other scientific fields, a thorough understanding of these spectroscopic principles is
indispensable for ensuring the quality and integrity of their synthetic work. The presented data
and protocols serve as a valuable guide for the synthesis and characterization of this and
related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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